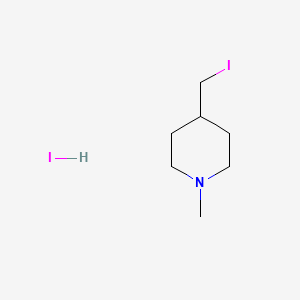
5-Bromo-4-fluoro-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-benzofuran-3-one is a heterocyclic compound that belongs to the benzofuran family. The presence of bromine and fluorine atoms in the benzofuran ring enhances its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . The reaction is often catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-benzofuran-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives with potential biological activities .
Scientific Research Applications
5-Bromo-4-fluoro-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets, leading to its biological effects . The compound may inhibit key enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran: Similar in structure but lacks the fluorine atom.
4-Fluoro-1-benzofuran: Similar in structure but lacks the bromine atom.
5-Bromo-4-chloro-benzofuran-3-one: Similar in structure but has a chlorine atom instead of fluorine.
Uniqueness
5-Bromo-4-fluoro-benzofuran-3-one is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological properties . This dual substitution pattern provides a distinct advantage in various chemical and biological applications .
Properties
Molecular Formula |
C8H4BrFO2 |
|---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4BrFO2/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2H,3H2 |
InChI Key |
DYFCSJIXMIOYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




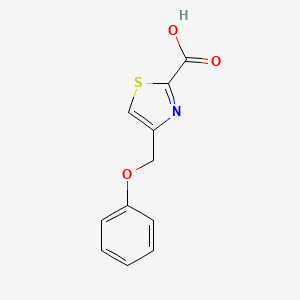
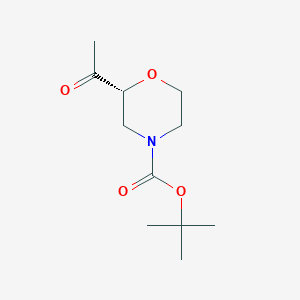
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
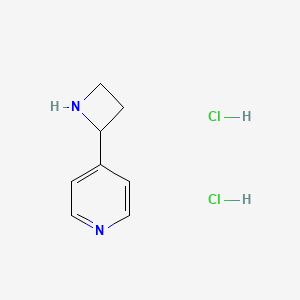
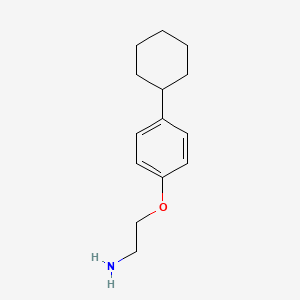
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)



